

Application Notes: Ferrous Ammonium Sulfate in Chemical Oxygen Demand (COD) Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous ammonium sulfate

Cat. No.: B155514

[Get Quote](#)

Introduction

Chemical Oxygen Demand (COD) is a critical water quality parameter that measures the amount of oxygen required to chemically oxidize organic and inorganic substances in water. The dichromate reflux method is a widely accepted standard for COD determination due to its high efficiency in oxidizing a broad range of materials.^{[1][2]} In this method, **Ferrous Ammonium Sulfate** (FAS) serves as a crucial titrant to determine the amount of unreacted oxidant, thereby allowing for the calculation of the oxygen demand of the sample.^{[1][3]} These application notes provide a comprehensive overview and detailed protocols for the use of FAS in COD analysis, intended for researchers, scientists, and professionals in drug development who require accurate and reliable water quality assessment.

Principle of the Method

The core principle of the COD test involves the vigorous oxidation of organic matter in a water sample by a known excess of a strong oxidizing agent, potassium dichromate ($K_2Cr_2O_7$), in a concentrated sulfuric acid medium.^{[1][4]} This reaction is catalyzed by silver sulfate.^[5] To prevent interference from chloride ions, which can be oxidized by dichromate and lead to erroneously high COD readings, mercuric sulfate is added to form a stable complex with the chlorides.^{[4][6]}

After the oxidation (digestion) step is complete, the amount of unreacted potassium dichromate is determined by titrating the solution with a standardized solution of **Ferrous Ammonium Sulfate** (FAS), $Fe(NH_4)_2(SO_4)_2 \cdot 6H_2O$.^{[1][3]} The titration is carried out in the presence of a

ferroin indicator, which produces a sharp color change from blue-green to reddish-brown at the endpoint.[4][7] By determining the amount of unreacted dichromate, the amount that was consumed in oxidizing the organic matter can be calculated. The COD of the sample is then expressed in milligrams of oxygen per liter (mg/L).[1]

Data Presentation

Table 1: Reagent Preparation for COD Analysis

Reagent	Composition	Preparation Instructions	Reference
Standard Potassium Dichromate ($K_2Cr_2O_7$) Solution (0.25 N / 0.04167 M)	12.259 g $K_2Cr_2O_7$ (primary standard grade, dried at 103-150°C)	Dissolve in distilled water and dilute to 1000 mL.	[4][6]
Sulfuric Acid Reagent with Silver Sulfate	22 g Ag_2SO_4 per 4 kg bottle of concentrated H_2SO_4	Add silver sulfate to concentrated sulfuric acid and let it stand for 1 to 2 days to dissolve. Mix well.	[4][6]
Mercuric Sulfate ($HgSO_4$)	Crystalline or powdered $HgSO_4$	Used directly. Add 1 g for a 50 mL sample, or in a 10:1 ratio of $HgSO_4$ to chloride.	[4][7]
Standard Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.25 M)	98 g $Fe(NH_4)_2(SO_4)_2 \cdot 6H_2O$	Dissolve in distilled water, add 20 mL of concentrated H_2SO_4 , cool, and dilute to 1000 mL. Must be standardized daily.	[4]
Standard Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.10 M)	39.2 g $Fe(NH_4)_2(SO_4)_2 \cdot 6H_2O$	Dissolve in distilled water, add 20 mL of concentrated H_2SO_4 , cool, and dilute to 1000 mL. Must be standardized daily.	[1][4]
Ferroin Indicator Solution	1.485 g 1,10-phenanthroline monohydrate and 0.695 g $FeSO_4 \cdot 7H_2O$	Dissolve in distilled water and dilute to 100 mL.	[4][6]

Table 2: Typical Volumes for COD Determination (Open Reflux Method)

Reagent/Sample	Volume
Sample	50.0 mL (or a smaller aliquot diluted to 50.0 mL)
Mercuric Sulfate	1.0 g
Sulfuric Acid Reagent	5.0 mL (initial addition) + 70 mL (added through condenser)
Potassium Dichromate Solution (0.25 N)	25.0 mL
Ferroin Indicator	0.10 to 0.15 mL (2 to 3 drops)
FAS Titrant (approx. 0.25 M)	Titrated to endpoint

Experimental Protocols

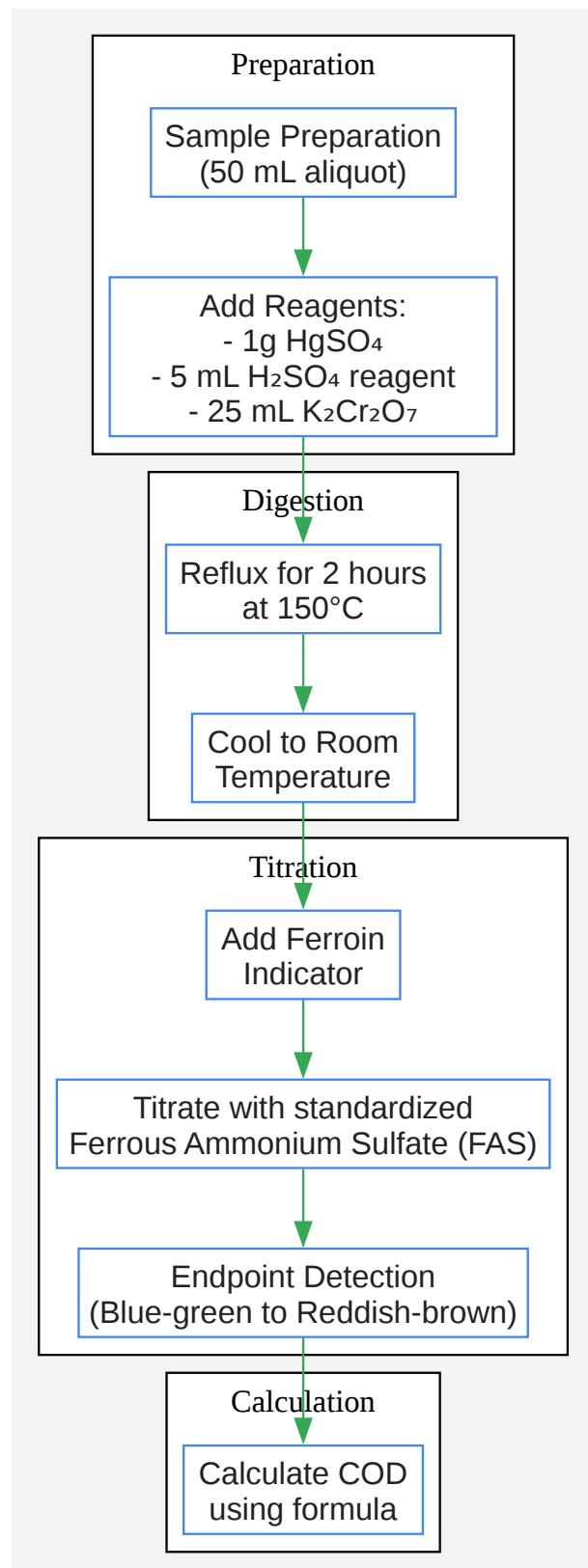
Protocol 1: Standardization of Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.25 M)

- Pipette 25.00 mL of standard potassium dichromate (0.25 N) solution into a 250 mL Erlenmeyer flask.
- Carefully add approximately 100 mL of distilled water.
- Slowly and with cooling, add 30 mL of concentrated sulfuric acid.
- Cool the mixture to room temperature.
- Add 2 to 3 drops of ferroin indicator.^[6]
- Titrate with the prepared FAS solution until the color changes sharply from blue-green to reddish-brown.^{[4][7]} This is the endpoint.
- Calculate the molarity of the FAS solution using the following formula: Molarity of FAS = $(\text{Volume of } \text{K}_2\text{Cr}_2\text{O}_7 \times \text{Molarity of } \text{K}_2\text{Cr}_2\text{O}_7) / \text{Volume of FAS}$

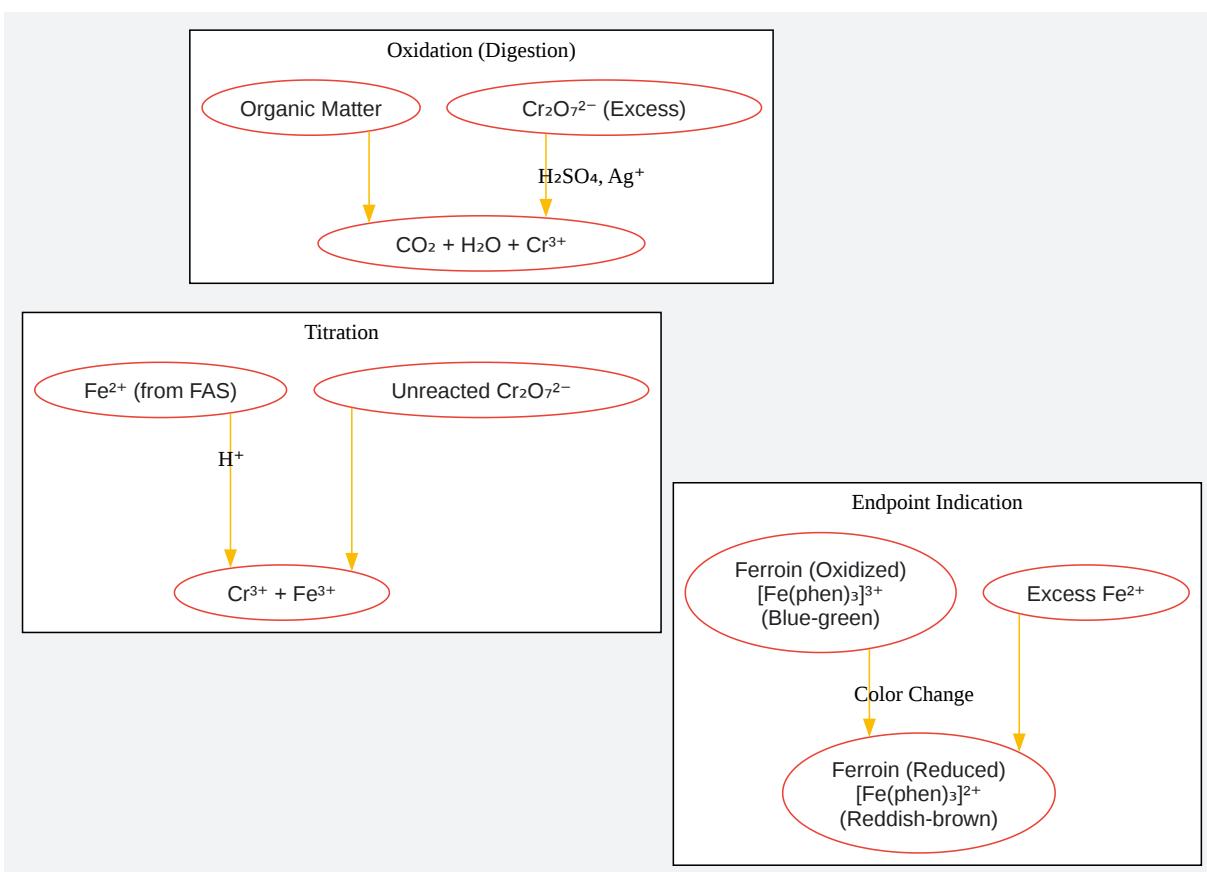
Protocol 2: COD Determination by Open Reflux Titrimetric Method

- Pipette 50.0 mL of the sample (or an aliquot diluted to 50.0 mL) into a 500 mL refluxing flask. For samples with a COD greater than 900 mg/L, a smaller, diluted portion should be used.[4]
- Add 1 g of mercuric sulfate and a few glass beads.[4]
- Slowly add 5.0 mL of the sulfuric acid reagent while mixing to dissolve the mercuric sulfate. Cool the flask during this addition to prevent the loss of volatile organic compounds.[4]
- Add 25.00 mL of the 0.25 N potassium dichromate solution and mix well.[4]
- Attach the flask to the condenser and turn on the cooling water.
- Add the remaining 70 mL of the sulfuric acid reagent through the open end of the condenser. Swirl and mix thoroughly.
- Reflux the mixture for 2 hours.[4]
- Cool the apparatus and wash down the inside of the condenser with distilled water, collecting the washings in the flask.
- Dilute the mixture to a total volume of approximately 350 mL with distilled water and cool to room temperature.[6]
- Add 2 to 3 drops of ferroin indicator.[6]
- Titrate the excess dichromate with the standardized FAS solution until the color changes from blue-green to reddish-brown.[7]
- A blank, using 50 mL of distilled water instead of the sample, must be run through the same procedure.[7]

Calculation of COD


The COD is calculated using the following formula:

$$\text{COD (mg O}_2\text{/L)} = [(A - B) \times M \times 8000] / V$$


Where:

- A = Volume of FAS used for the blank (mL)[[1](#)]
- B = Volume of FAS used for the sample (mL)[[1](#)]
- M = Molarity of the FAS solution[[1](#)]
- 8000 = Milli-equivalent weight of oxygen (8) \times 1000 mL/L[[1](#)]
- V = Volume of the sample (mL)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for COD Analysis using FAS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. scribd.com [scribd.com]
- 3. blog.hannainst.com [blog.hannainst.com]
- 4. edgeanalytical.com [edgeanalytical.com]
- 5. nemi.gov [nemi.gov]
- 6. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]
- 7. epa.gov [epa.gov]
- To cite this document: BenchChem. [Application Notes: Ferrous Ammonium Sulfate in Chemical Oxygen Demand (COD) Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155514#use-of-ferrous-ammonium-sulfate-in-chemical-oxygen-demand-cod-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com